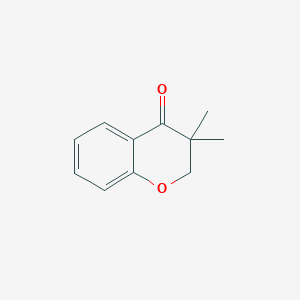

3,3-Dimethyl-4-chromanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethyl-2H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPZEWXJIKIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,3 Dimethyl 4 Chromanone

Direct Alkylation Approaches to 3,3-Dialkylated 4-Chromanonestandfonline.com

The direct synthesis of 3,3-dialkylated 4-chromanones by alkylation is often complicated by the molecule's propensity to undergo ring-opening when subjected to basic conditions. tandfonline.com Attempts at direct dialkylation have historically resulted in monoalkylation or low yields, with the primary competing reaction being the cleavage of the heterocyclic ring to form a phenolate (B1203915) anion. tandfonline.com

Optimization of Reaction Conditions to Mitigate Ring Opening Phenomenatandfonline.com

A significant challenge in the direct dimethylation of 4-chromanone (B43037) is the base-mediated ring opening, which competes with the desired C-alkylation at the 3-position. tandfonline.com Research has focused on developing highly efficient procedures that suppress this side reaction to achieve near-quantitative yields of 3,3-dimethyl-4-chromanone. tandfonline.comresearchgate.net

Key optimizations involve the careful selection of the base and the method of addition. The use of sodium bis(trimethylsilyl)amide (NaHMDS) as the base in tetrahydrofuran (B95107) (THF) at low temperatures has proven effective. A critical procedural modification is the "inverse addition" method, where the 4-chromanone substrate is added slowly to a mixture of the base and the alkylating agent (methyl iodide). This technique maintains a low concentration of the enolate and the unreacted chromanone, minimizing side reactions and favoring the desired dimethylation. tandfonline.com

For instance, the dimethylation of 4-chromanone using NaHMDS and methyl iodide under an inverse addition protocol at 0 °C to room temperature resulted in a quantitative yield of this compound. tandfonline.com This improved method is also applicable to substituted chromanones and is suitable for large-scale preparations. tandfonline.com

| Entry | Substrate | Base | Solvent | Method | Temperature (°C) | Yield (%) |

| 1 | 4-Chromanone | NaHMDS | THF | Inverse Addition | 0 to rt | Quantitative |

| 2 | 6-Fluoro-4-chromanone | NaHMDS | THF | Inverse Addition | 0 to rt | 98 |

Table 1. Optimized conditions for the 3,3-dimethylation of 4-chromanones. Data sourced from tandfonline.com.

Identification and Characterization of Self-Condensation By-productstandfonline.com

Under suboptimal basic conditions, the ring-opening of 4-chromanone leads to the formation of by-products. tandfonline.com Historically, these products were described as difficult-to-characterize dimers or trimers resulting from self-condensation. tandfonline.com However, systematic investigation has led to the isolation and structural determination of a key by-product. When 4-chromanone is treated with a base like sodium ethoxide in ethanol, a self-condensation reaction occurs. tandfonline.com The primary by-product has been identified as a dimer, the structure of which was established through analytical techniques. This self-condensation is a competing pathway that underscores the importance of optimized reaction conditions to achieve high yields of the desired 3,3-dimethylated product. tandfonline.com

Cyclization Reactions for Chromanone Ring Formation

An alternative to direct alkylation is the construction of the chromanone ring from acyclic precursors. This approach avoids the issue of ring-opening and allows for the installation of the gem-dimethyl group at an earlier stage or as part of the cyclization process itself.

Classical Intramolecular Condensation and Rearrangement Pathwaysnih.govnih.gov

Classical methods for forming the chromanone skeleton often rely on intramolecular condensation or rearrangement reactions. One such method involves the Fries rearrangement of esterified phenols to produce acetophenone (B1666503) intermediates, which can then undergo cyclization. nih.gov For example, 7-hydroxy-4-chromanone can be synthesized from resorcinol (B1680541) and 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, which forms a dihydroxypropiophenone that is subsequently cyclized with NaOH. nih.gov

Another notable classical approach is the Kabbe cyclisation, which involves the reaction of 2'-hydroxyacetophenone (B8834) derivatives with ketones. nih.govorgsyn.org This method can generate the chromanone ring in situ. For instance, the reaction of a substituted 2'-hydroxyacetophenone with acetone (B3395972) in the presence of a secondary amine like morpholine (B109124) or pyrrolidine (B122466) can yield 2,2-dimethylchroman-4-one (B181875) derivatives. nih.gov These traditional methods, while effective, sometimes require harsh conditions.

Palladium-Catalyzed Intramolecular Cyclization of Haloarene-Aldehyde Substratesrsc.orgnih.gov

Modern synthetic organic chemistry has introduced transition-metal-catalyzed methods for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions are particularly powerful for forming the chromanone core. rsc.orgnih.gov These strategies often involve the intramolecular cyclization of suitably functionalized aromatic precursors.

One such approach is a Wacker-type oxidative cyclization, which can be used to prepare chromanone derivatives. rsc.org Another sophisticated method involves the palladium-catalyzed intramolecular aryloxycarbonylation. This reaction proceeds via a complex mechanism that can include an aza-Michael addition, ring-opening of a chromone (B188151) precursor, and a final palladium-catalyzed carbonyl insertion and ring-closure step to form the chroman-2,4-dione scaffold, a related structure. nih.gov These advanced methods offer high efficiency and selectivity for the synthesis of diverse chromanone structures. nih.govorganic-chemistry.org

Microwave-Assisted Synthetic Enhancements for Efficiency and Scale-Upacs.orgnih.govglobalresearchonline.net

The application of microwave irradiation has emerged as a significant enhancement for various organic syntheses, including the formation of chromanones. nih.gov Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. globalresearchonline.netrasayanjournal.co.in This technology is considered a tool of green chemistry due to its efficiency and lower energy consumption. nih.gov

In the context of chromanone synthesis, microwave irradiation has been successfully applied to base-mediated aldol (B89426) condensation reactions to form the chroman-4-one ring. acs.org For example, the condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde can be heated by microwave irradiation at high temperatures for a short duration (e.g., 1 hour) to efficiently produce the corresponding chroman-4-one. acs.org The use of microwaves can also improve the efficiency of Knoevenagel condensations and other reactions used to build precursors for chromanones. nih.gov The ability to rapidly heat the reaction mixture uniformly and selectively often minimizes the formation of by-products and simplifies purification, making it an attractive method for both laboratory-scale synthesis and potential scale-up operations. globalresearchonline.net

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Aldol Condensation | Conventional | Several hours (up to 24) | Moderate | globalresearchonline.net |

| Aldol Condensation | Microwave | Seconds to minutes | Good to Excellent | globalresearchonline.net |

| Pechmann Condensation | Conventional | Several hours | Moderate | rasayanjournal.co.in |

| Pechmann Condensation | Microwave | 3-30 minutes | Good | rasayanjournal.co.in |

Table 2. Comparison of conventional heating vs. microwave-assisted synthesis for reactions relevant to chromanone synthesis.

Strategic Derivatization of Precursors for this compound Synthesis

The synthesis of this compound can be strategically approached through the derivatization of precursor molecules. A primary strategy involves the initial formation of the 4-chromanone core, followed by the introduction of the gem-dimethyl group at the C-3 position.

A significant challenge in the direct alkylation of 4-chromanones is the propensity of the heterocyclic ring to undergo opening under basic conditions, leading to the formation of a phenolate anion and subsequent undesired by-products. tandfonline.com Early attempts at direct dialkylation often resulted in monoalkylation or low yields due to this ring-opening side reaction. tandfonline.com

However, an improved and highly efficient procedure for the 3,3-dimethylation of 4-chromanones has been developed, overcoming these previous limitations. This method allows for the synthesis of this compound and its derivatives in nearly quantitative yields and is suitable for large-scale preparations. tandfonline.com The key to this improved methodology lies in the careful control of reaction conditions to suppress the ring-opening pathway.

The precursor, 4-chromanone, can be synthesized through various methods, including the tandem oxa-Michael addition/cyclization of a phenol (B47542) and acrylonitrile. researchgate.net Once the 4-chromanone scaffold is in place, the strategic derivatization to introduce the 3,3-dimethyl substitution can be carried out.

Below is a data table summarizing the optimized conditions for the 3,3-dimethylation of 4-chromanone precursors.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chromanone | Methyl iodide, strong base, controlled temperature | This compound | Quantitative | tandfonline.com |

| 6-Fluoro-4-chromanone | Methyl iodide, strong base, controlled temperature | 6-Fluoro-3,3-dimethyl-4-chromanone | 98% | tandfonline.com |

This strategic derivatization of a pre-formed 4-chromanone ring represents a direct and effective pathway to this compound, provided the reaction conditions are meticulously controlled to prevent the undesired ring-opening.

Integration of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. The focus is on creating more sustainable processes by reducing waste, minimizing energy consumption, and using less hazardous substances.

One of the key areas of green chemistry integration is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted organic synthesis has been shown to significantly shorten reaction times, often leading to higher yields and cleaner reactions for the synthesis of chromanone derivatives. This technique can be applied to both the initial formation of the 4-chromanone ring and subsequent derivatization steps. The reduced reaction times and lower energy consumption make it an attractive green alternative to conventional heating methods.

Another important green chemistry strategy is the development of one-pot syntheses. These procedures, where multiple reaction steps are carried out in a single reaction vessel, are highly efficient as they reduce the need for purification of intermediates, minimize solvent waste, and save time and resources. A potential green route for this compound could involve a one-pot reaction that combines the cyclization to form the chromanone ring with the subsequent dimethylation at the C-3 position.

The choice of solvents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of reusable catalysts are central tenets of green chemistry. For the synthesis of chromanones, methods utilizing catalytic amounts of reagents are preferred over stoichiometric ones to minimize waste.

The following table outlines several green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted synthesis for cyclization and/or methylation steps. | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Atom Economy/One-Pot Synthesis | Development of a one-pot procedure for the formation of the chromanone ring and subsequent dimethylation. | Increased efficiency, reduced solvent waste, time and resource savings. |

| Use of Catalysis | Employing catalytic amounts of acids or bases for the cyclization step, and developing catalytic methylation methods. | Reduced waste, increased reaction efficiency, avoidance of stoichiometric reagents. |

| Safer Solvents | Exploring the use of water, polyethylene glycol (PEG), or other green solvents for the synthesis. | Reduced environmental impact, improved safety profile of the process. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern imperatives of chemical research and production.

Chemical Reactivity and Advanced Transformations of 3,3 Dimethyl 4 Chromanone

Reactions at the Carbonyl Center (C-4 Position)

The carbonyl group at the C-4 position is a primary site for chemical modification. Its reactivity is influenced by the adjacent quaternary C-3 carbon, which sterically hinders the approach of nucleophiles and, crucially, prevents enolate formation at that position.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This process involves the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral intermediate. libretexts.org In the case of 3,3-Dimethyl-4-chromanone, the carbonyl group is susceptible to attack by a variety of nucleophiles. wikipedia.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol product. While specific research literature detailing reactions like Grignard additions or hydride reductions on this compound is not extensively covered in available studies, these transformations are fundamental and expected to proceed. The gem-dimethyl group at C-3 precludes the possibility of enolization towards this position, which can simplify the reaction outcomes by preventing side reactions that require an enolate intermediate.

The formation of 3-benzylidene and other 3-alkylidene derivatives is a common transformation for 4-chromanones that possess acidic protons at the C-3 position. researchgate.netnih.gov This reaction typically proceeds through a base- or acid-catalyzed aldol-type condensation, where an enolate is formed at C-3, which then attacks an aldehyde.

However, for this compound, this reaction pathway is not feasible. The compound lacks the necessary α-protons at the C-3 position, making the formation of the required enolate intermediate impossible under standard aldol (B89426) conditions. Therefore, direct condensation with aldehydes like benzaldehyde to form a 3-benzylidene exocyclic double bond does not occur. The literature confirms that this reaction is characteristic of chromanones with at least one hydrogen atom at the C-3 position. researchgate.netresearchgate.net

Aromatic Ring Functionalization and Substitution Patterns

The benzo portion of the this compound ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is governed by the directing effects of the substituents on the ring. wikipedia.org

In the chromanone system, the aromatic ring is influenced by two key groups: the ether oxygen at position 1 and the carbonyl group at position 4. The ether oxygen is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The carbonyl group is a deactivating group and a meta-director via its electron-withdrawing inductive and resonance effects.

The combined influence of these groups dictates that electrophilic attack will be strongly directed to the positions ortho and para to the activating ether oxygen, which are the C-8 and C-6 positions, respectively. The C-5 and C-7 positions are deactivated. Therefore, electrophiles are expected to substitute preferentially at C-6 and C-8. Studies on the nitration of various substituted chromones confirm this pattern, with substitution occurring at the available C-6 and C-8 positions. ias.ac.inias.ac.in A patent describes the nitration of a related 6-hydroxy-2,2-dimethyl-chroman-4-one, where the electrophile is directed to the C-5 position, which is ortho to the powerful hydroxyl activating group. google.com

| Substituent | Type | Directing Effect | Influence on Reactivity | Target Positions for EAS |

| Ether Oxygen (-O-) | Activating | ortho, para | Increases Ring Reactivity | C-6, C-8 |

| Carbonyl (-C=O) | Deactivating | meta | Decreases Ring Reactivity | C-5, C-7 |

Site-selective halogenation of the benzo ring follows the principles of electrophilic aromatic substitution. Electrophiles such as Br⁺ (from Br₂/FeBr₃) or Cl⁺ (from Cl₂/FeCl₃) will attack the electron-rich positions of the aromatic ring. wikipedia.org Consistent with the directing effects discussed previously, halogenation of this compound is expected to occur selectively at the C-6 and C-8 positions. The synthesis of various halogenated 4-chromanone (B43037) derivatives has been reported, underscoring the viability of these transformations. google.com

Ring Expansion and Molecular Rearrangement Studies

The rigid bicyclic structure of this compound can be induced to undergo molecular rearrangements, leading to novel heterocyclic systems. One of the most relevant transformations for a cyclic ketone of this type is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation converts a ketone into an ester (or a lactone from a cyclic ketone) using an oxidant such as a peroxyacid (e.g., m-CPBA). wikipedia.orgslideshare.net The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the former carbonyl carbon. sigmaaldrich.comorganic-chemistry.org

In this compound, the oxygen atom can be inserted between C-4 and C-3, or between C-4 and the aromatic carbon C-4a. The outcome is determined by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the competition is between the quaternary C-3 carbon and the C-4a aryl carbon. Following the general principle that aryl groups have a high migratory aptitude, the phenyl group is expected to migrate preferentially. This would lead to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, resulting in a ring expansion to form a seven-membered lactone, a dibenzo[b,f] researchgate.netclockss.orgoxazepinone derivative.

Photochemical Rearrangement Pathways

The photochemical behavior of chromanone derivatives is an area of significant interest, leading to fascinating molecular rearrangements and the formation of novel structural motifs. While direct photochemical studies on this compound are not extensively detailed, the photochemical pathways can be inferred from related systems, particularly the photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters, which yield 2,2-dimethylchroman-4-one (B181875) derivatives. conicet.gov.ar This process suggests that upon irradiation, this compound could undergo transformations involving its excited states.

The photochemical reactions of cyclic α,β-enones, such as those found in the chromanone core, are known to proceed through various pathways depending on the substitution pattern and reaction conditions. sciensage.info For 4,4-disubstituted cyclohexenones, a common photoreaction is the "lumiketone" rearrangement. sciensage.info Analogously, the irradiation of this compound could potentially lead to the formation of rearranged products through radical or pericyclic mechanisms.

One plausible pathway involves the initial excitation of the chromanone to its singlet excited state, followed by intersystem crossing to a triplet state. This triplet species can then undergo a variety of transformations. A key mechanistic step in the formation of 2,2-dimethylchroman-4-ones from aryl esters is an intramolecular photoinduced cyclization of an ortho-rearranged regioisomer. conicet.gov.ar This cyclization can occur through a thermal 6π-electrocyclization reaction. conicet.gov.ar

The proposed photochemical rearrangement pathways for a related system are outlined in the table below, which could be analogous to the behavior of this compound.

| Step | Description | Intermediate/Product |

| 1. Photo-Fries Rearrangement | Upon irradiation, an aryl ester precursor undergoes rearrangement to form ortho- and para-acylphenol regioisomers. | Ortho- and para-acylphenols |

| 2. Intramolecular Cyclization | The ortho-regioisomer undergoes an intramolecular cyclization to form the 2,2-dimethylchroman-4-one ring system. conicet.gov.ar | 2,2-Dimethylchroman-4-one |

| 3. Competing Reactions | Phenol (B47542) formation is a common competing pathway in these photochemical reactions. conicet.gov.ar | Phenolic byproducts |

It is important to note that the specific outcomes of the photochemical rearrangement of this compound would be highly dependent on the solvent, wavelength of light, and the presence of photosensitizers or quenchers.

Recyclization Reactions Involving Ring Opening and Closure

The chromone (B188151) and chromanone skeletons are susceptible to nucleophilic attack, which can lead to the opening of the pyranone ring. Subsequent intramolecular reactions can then result in the formation of new heterocyclic systems, a process known as recyclization. These reactions provide a powerful synthetic strategy for accessing a wide variety of heterocyclic compounds that would be difficult to prepare by other means.

While specific studies on the recyclization of this compound are not widely reported, the general reactivity of the chromone nucleus provides a framework for understanding its potential transformations. Nucleophilic attack typically occurs at the C2 position of the chromone ring, leading to cleavage of the C2-O1 bond and opening of the heterocyclic ring. researchgate.net The resulting open-chain intermediate can then undergo cyclization in various ways, depending on the nature of the nucleophile and the substituents on the chromone core.

A common approach involves the reaction of chromones with binucleophiles, which can lead to the formation of five-, six-, or seven-membered heterocyclic rings fused to the original benzene (B151609) ring. For instance, the reaction of 3-formylchromones with hydrazines leads to the formation of pyrazole derivatives through a condensation-ring opening-recyclization sequence.

The general mechanism for such a recyclization reaction is presented below:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic C2 position of the chromanone ring. |

| 2. Ring Opening | The pyranone ring opens to form a phenolic intermediate. |

| 3. Intramolecular Cyclization | A functional group on the appended nucleophile reacts with a suitable electrophilic site on the intermediate, leading to the formation of a new ring. |

| 4. Dehydration/Rearomatization | Elimination of a small molecule, such as water, leads to the final, stable heterocyclic product. |

In the context of this compound, the gem-dimethyl group at the C3 position would influence the stability of the ring-opened intermediate and the regioselectivity of the subsequent cyclization. While a by-product from the ring-opening of a 4-chromanone during 3,3-dimethylation has been isolated and its structure determined, detailed studies on its controlled recyclization are limited. researchgate.net

Generation of Complex Analogues and Hybrid Structures

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecular architectures and hybrid structures. By leveraging the reactivity of the chromanone core and introducing functional groups, it is possible to generate novel compounds with potentially enhanced biological activities or material properties.

Synthesis of Chromanone-Derived Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of rigid scaffolds, such as the chromanone ring system, into peptide structures is a common strategy in the design of peptidomimetics.

While the direct synthesis of peptidomimetics from this compound is not extensively documented in the scientific literature, the general principles of peptidomimetic design can be applied. The chromanone scaffold can be used to replace a portion of the peptide backbone or to constrain the conformation of peptide side chains. For example, amino acid or peptide fragments could be attached to the chromanone ring at various positions, such as the C2, C5, C6, C7, or C8 positions, through appropriate functional group handles.

A general synthetic approach to chromanone-derived peptidomimetics could involve the following steps:

| Step | Description |

| 1. Functionalization | Introduction of a functional group (e.g., amino, carboxyl, or hydroxyl group) onto the this compound scaffold. |

| 2. Coupling | Coupling of the functionalized chromanone with an amino acid or peptide fragment using standard peptide coupling reagents. |

| 3. Elaboration | Further modification of the resulting chromanone-peptide conjugate to introduce additional structural diversity. |

The resulting peptidomimetics would possess a rigid chromanone core, which could impart favorable conformational properties and enhance binding to biological targets.

Formation of Chromanone-Schiff Base Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or a ketone, are a versatile class of ligands that can coordinate with a wide range of metal ions to form stable complexes. The carbonyl group at the C4 position of this compound provides a reactive site for the formation of Schiff bases.

The synthesis of chromanone-derived Schiff bases typically involves the reaction of the chromanone with a primary amine in the presence of a suitable catalyst. The resulting Schiff base, containing an imine (-C=N-) functionality, can then be used as a ligand to form metal complexes.

The formation of a chromanone-Schiff base and its subsequent complexation with a metal ion can be summarized as follows:

| Reactants | Reaction Conditions | Product |

| This compound + Primary Amine (R-NH₂) | Acid or base catalysis, reflux in a suitable solvent | 3,3-Dimethyl-4-(R-imino)chromane (Schiff base) |

| 3,3-Dimethyl-4-(R-imino)chromane + Metal Salt (e.g., CuCl₂, CoCl₂) | Reflux in a suitable solvent | Metal complex of the chromanone-Schiff base |

These chromanone-Schiff base complexes have been investigated for their potential applications in catalysis and as antimicrobial agents. asianjpr.com The electronic and steric properties of both the chromanone scaffold and the substituent on the imine nitrogen can be varied to fine-tune the properties of the resulting metal complexes.

Conjugation with Other Biologically Relevant Scaffolds

The conjugation of the this compound scaffold with other biologically relevant molecules is a promising strategy for the development of new therapeutic agents with improved or novel mechanisms of action. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different molecules into a single entity.

While specific examples of the conjugation of this compound are not widely available, the general principles of bioconjugation chemistry can be applied. The chromanone scaffold can be functionalized with a reactive handle, such as an alkyne, azide, or activated ester, which can then be used to attach it to another bioactive molecule.

Potential biologically relevant scaffolds for conjugation with this compound include:

Other Heterocycles: Conjugation with other heterocyclic systems, such as quinolines, indoles, or pyrazoles, could lead to hybrid molecules with enhanced anticancer or antimicrobial activities.

Natural Products: Attachment to natural products or their derivatives could result in compounds with improved efficacy and reduced toxicity.

Pharmacophores: Incorporation of known pharmacophoric groups, such as sulfonamides or ureas, could lead to the development of targeted enzyme inhibitors.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,3 Dimethyl 4 Chromanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. auremn.org.brnih.gov

The analysis of ¹H and ¹³C NMR spectra provides fundamental information about the molecular structure. For chromanone derivatives, specific chemical shifts are observed for the protons and carbons of the heterocyclic and aromatic rings.

¹H NMR: In derivatives like 2,2-dimethylchroman-4-one (B181875), the methylene (B1212753) protons (at C3, adjacent to the carbonyl group) typically appear around 2.70 ppm. conicet.gov.ar The gem-dimethyl protons (at C2) are found further upfield. conicet.gov.ar Aromatic protons resonate in the downfield region, with their specific shifts and coupling patterns depending on the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbonyl carbon (C4) is highly deshielded and appears significantly downfield in the ¹³C spectrum. youtube.com Carbons of the aromatic ring resonate in the typical aromatic region, while the quaternary carbon (C3) and the methyl carbons of the 3,3-dimethyl group of the title compound would have characteristic shifts. conicet.gov.ar

Computational methods, particularly Density Functional Theory (DFT) coupled with the Gauge-Independent Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts. nih.govmdpi.comrsc.org These theoretical predictions play a vital role in assigning experimental spectra and validating proposed structures. researchgate.netnsf.gov Studies on 2,2-dimethylchroman-4-one derivatives have shown a strong linear correlation between DFT-predicted and experimentally observed ¹H and ¹³C chemical shifts, especially for the aromatic portion of the molecule. conicet.gov.armdpi.com However, the correlation may be less precise for the heterocyclic ring, highlighting the importance of combining theoretical data with thorough experimental analysis. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.comnih.gov

Below is a table showing a comparison of experimental and DFT-calculated chemical shifts for a related chromanone derivative, illustrating the utility of this combined approach.

| Atom Position | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C2-CH₃ | 1.45 | Data not specified | 26.7 | Data not specified |

| C3-CH₂ | 2.70 | Data not specified | 48.9 | Data not specified |

| C4 (C=O) | - | - | 192.1 | Data not specified |

| C5-H | 7.88 | Data not specified | 127.8 | Data not specified |

| C6-H | 7.00 | Data not specified | 121.0 | Data not specified |

| C7-H | 7.48 | Data not specified | 135.9 | Data not specified |

| C8-H | 6.95 | Data not specified | 117.8 | Data not specified |

| Data adapted from studies on the parent 2,2-dimethylchroman-4-one scaffold. conicet.gov.armdpi.com |

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are essential for establishing the complete molecular structure by revealing connectivity and spatial relationships between atoms. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a 3,3-dimethyl-4-chromanone derivative, COSY would show correlations between adjacent aromatic protons, helping to confirm their substitution pattern. youtube.comscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu It is invaluable for unambiguously assigning the carbon signals for all protonated carbons in the molecule, such as the aromatic C-H groups. youtube.comscribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformational preferences of molecules in solution. mdpi.com

Together, these 2D NMR techniques provide a comprehensive toolkit for the complete and unambiguous structural elucidation of this compound and its derivatives. scribd.com

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. wikipedia.org

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This ion is energetically unstable and undergoes fragmentation through various pathways. wikipedia.org Common fragmentation reactions for ketones and ethers include alpha-cleavage and rearrangement reactions. libretexts.org

Key fragmentation pathways for a chromanone scaffold can include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. libretexts.org For this compound, this could involve the loss of a methyl radical (•CH₃) or cleavage of the C2-C3 bond.

Retro-Diels-Alder (RDA) Reaction: Flavonoids and related structures like chromanones can undergo a characteristic RDA cleavage of the heterocyclic ring. researchgate.net This would split the molecule into fragments corresponding to the original phenol (B47542) and the α,β-unsaturated ketone parts, providing strong evidence for the core chromanone structure.

Loss of Small Neutral Molecules: Fragmentation can also proceed via the loss of stable neutral molecules like carbon monoxide (CO) from the carbonyl group.

A study on the fragmentation of 3-oximino-4-chromanone identified major fragments resulting from cleavage of the heterocyclic ring, assisted by either the ether oxygen or the carbonyl group. nih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. umsystem.eduyoutube.com These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of laser light. horiba.commdpi.com

For this compound, the key functional groups that give rise to characteristic vibrational bands are the carbonyl group (C=O), the aryl ether linkage (C-O-C), the aromatic ring (C=C, C-H), and the aliphatic groups (C-H, C-C). nih.gov

A general assignment of the expected vibrational bands is presented in the table below, based on data from related compounds. scialert.netscifiniti.comnih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopy Type |

| 3100–3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| 2990–2950 | Asymmetric CH₃ stretching | FT-IR, FT-Raman |

| 2900–2850 | Symmetric CH₃ stretching | FT-IR, FT-Raman |

| 1700–1660 | Carbonyl (C=O) stretching | FT-IR (strong) |

| 1610–1580 | Aromatic C=C stretching | FT-IR, FT-Raman |

| 1470–1440 | CH₃ asymmetric bending | FT-IR, FT-Raman |

| 1300–1200 | Aryl ether (Ar-O-C) asymmetric stretching | FT-IR (strong) |

| 1100–1000 | Aryl ether (Ar-O-C) symmetric stretching | FT-Raman |

| 900–675 | Aromatic C-H out-of-plane bending | FT-IR |

Quantum chemical calculations are also employed to predict vibrational frequencies, which aids in the precise assignment of experimental bands. scifiniti.com

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the crystalline form. libretexts.org

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map, from which the atomic positions can be determined. nih.gov For derivatives of this compound, X-ray crystallography would confirm the planarity of the aromatic ring and the conformation of the heterocyclic ring. While powder X-ray diffraction can be used when single crystals are unavailable, it is often augmented with other techniques like solid-state NMR and DFT calculations for complete structure solution. rsc.org

For chiral derivatives, single-crystal X-ray diffraction using anomalous dispersion is the most reliable method for determining the absolute configuration of stereogenic centers. researchgate.netresearchgate.netnih.goved.ac.uk By analyzing the subtle intensity differences between Friedel pairs of reflections (Bijvoet pairs), the absolute arrangement of atoms in space can be unambiguously established. researchgate.netthieme-connect.de The Flack parameter is a key value refined during the analysis that indicates the correctness of the assigned absolute configuration. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

The parent compound, this compound, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exhibit optical activity.

However, if derivatives of this compound are synthesized that introduce chirality (for example, through substitution on the aromatic ring that breaks the plane of symmetry or by introducing a chiral center elsewhere in a substituent), then chiroptical spectroscopy becomes an essential tool for their characterization. saschirality.org

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region. ECD is highly sensitive to the stereochemistry of a molecule and provides information about its absolute configuration and conformation in solution. saschirality.org

Vibrational Circular Dichroism (VCD): This is the infrared analogue of ECD, measuring the differential absorption of polarized light in the IR region. VCD provides detailed stereochemical information based on the molecule's vibrational transitions. mdpi.com

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength.

For any chiral derivative of this compound, these techniques, often coupled with quantum chemical calculations to predict the chiroptical spectra, would be crucial for assigning the absolute configuration of the enantiomers. mdpi.comcas.cz

Computational and Theoretical Chemistry Insights into 3,3 Dimethyl 4 Chromanone

Quantum Chemical Calculations (Density Functional Theory) for Geometry Optimization and Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like 3,3-Dimethyl-4-chromanone. DFT methods are widely used due to their favorable balance between computational cost and accuracy.

Geometry Optimization: The first step in most computational studies is to determine the most stable conformation of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For chromanone derivatives, DFT calculations are typically performed using a combination of a functional and a basis set. A common choice is the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to provide reliable results for organic molecules.

The optimization of the this compound structure would reveal key geometrical parameters. The chromanone core is expected to adopt a conformation where the dihydropyranone ring is not perfectly planar, likely adopting a slight sofa or twist-boat conformation. The two methyl groups at the C3 position would be arranged tetrahedrally.

Electronic Structure: Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons, bond orders, and atomic charges. These properties are crucial for understanding the molecule's reactivity and physical properties. For instance, theoretical investigations on pharmaceutically active chromone (B188151) derivatives have successfully used DFT to study molecular geometries and electronic properties.

Below is an illustrative table of typical bond lengths that would be calculated for a chromanone scaffold using DFT.

| Bond | Typical Calculated Bond Length (Å) | Bond Type |

|---|---|---|

| C=O (Carbonyl) | ~1.23 | Double |

| C-O (Ether) | ~1.37 | Single |

| C-C (Aromatic) | ~1.40 | Aromatic |

| C-C (Aliphatic) | ~1.53 | Single |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap suggests high kinetic stability and low chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the ether oxygen atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the α,β-unsaturated ketone system, particularly the carbonyl group, which is the most electron-deficient region. Studies on other chromone derivatives have utilized HOMO and LUMO analyses to understand their electronic charge distribution and reactivity. tandfonline.com

The table below shows representative HOMO, LUMO, and energy gap values for a generic chromanone scaffold, as such data is indicative of the expected values for this compound.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.5 to 5.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.org

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The aromatic protons and the protons of the methyl groups would exhibit positive potential (blue). Such maps provide crucial insights into intermolecular interactions, such as hydrogen bonding. For instance, the negative region on the carbonyl oxygen would be a likely hydrogen bond acceptor site.

Natural Bond Orbital (NBO) Analysis for Investigation of Intramolecular Hyperconjugative Interactions and Stability

NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The strength of an intramolecular interaction is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

In this compound, significant hyperconjugative interactions would be expected, such as:

Delocalization of the lone pair electrons from the ether oxygen (donor) to the anti-bonding orbitals of adjacent C-C and C-H bonds (acceptors).

Interactions between the π-orbitals of the benzene ring and the adjacent σ-bonds.

Interactions involving the π-system of the carbonyl group.

NBO analysis provides a quantitative measure of these delocalization effects, offering a deeper understanding of the molecule's electronic structure and stability beyond a simple Lewis structure representation. Studies on related structures have used NBO analysis to explain conformational preferences and reactivity. rsc.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction in In Vitro Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. acs.orgnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand (e.g., this compound).

Docking Simulation: Using software like AutoDock or Vina, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Molecular docking studies on various chromanone derivatives have been performed to explore their potential as inhibitors for targets such as acetylcholinesterase and Bcr-Abl oncogene. nih.govnih.gov For this compound, a docking study would involve identifying a relevant biological target and then simulating its binding to predict the binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the chromanone scaffold and the amino acid residues of the protein's active site.

The following table illustrates typical results from a molecular docking study of a chromanone derivative.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase | -8.5 | TYR70, TRP279 | π-π stacking |

| Bcr-Abl Kinase | -9.2 | MET318, THR315 | Hydrogen bond |

| Cyclooxygenase-2 | -7.9 | LEU352, VAL523 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Chromanone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are essential in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency.

SAR: This is a qualitative approach that identifies key structural features (pharmacophores) responsible for a compound's biological activity. For the chromanone scaffold, SAR studies might reveal that the presence and position of substituents on the benzene ring are crucial for a particular biological effect.

QSAR: This is a quantitative approach that develops a mathematical equation relating the biological activity to various molecular descriptors (physicochemical, electronic, steric, and topological properties). nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on chromanone and chromone derivatives for a wide range of biological activities, including antioxidant, antifungal, and anti-HIV properties. ynu.edu.cnnih.govresearchgate.net These studies have successfully built predictive models that highlight the importance of specific descriptors. For example, in a 3D-QSAR study on antioxidant chromone derivatives, the steric and electrostatic fields around the molecules were found to be critical for their activity. nih.gov Although a specific QSAR model for this compound is not available, the extensive research on the chromanone scaffold provides a solid foundation for predicting its potential biological activities and for designing new derivatives.

Mechanistic Investigations of 3,3 Dimethyl 4 Chromanone and Its Analogs in Non Human Biological Systems in Vitro/enzyme Studies

Enzyme Inhibition Mechanisms

Derivatives of the 4-chromanone (B43037) core have been extensively studied as inhibitors of several key enzymes implicated in a variety of diseases. The nature and position of substituents on the chromanone ring system critically influence both the potency and selectivity of these compounds.

Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD+-dependent histone deacetylases involved in numerous cellular processes, and SIRT2 has emerged as a target for neurodegenerative diseases. nih.gov A series of substituted chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2. nih.govacs.org The lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated an IC50 value of 4.5 μM. nih.gov Further studies revealed that compounds with the most potent inhibitory effects were substituted at the 2-, 6-, and 8-positions. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions proved favorable for activity. nih.govacs.org These potent inhibitors are notably selective for SIRT2, showing minimal inhibition of SIRT1 and SIRT3. nih.govacs.org The underlying mechanism of sirtuin-catalyzed deacetylation involves the ADP-ribosylation of acetyllysine, a process these inhibitors disrupt. nih.gov

| Compound | Substituents | SIRT2 IC50 (μM) | SIRT2 Inhibition (%) at 200 μM |

| 1a | 8-bromo, 6-chloro, 2-pentyl | 4.5 | 88 |

| 1m | 6,8-dibromo, 2-pentyl | 1.5 | 92 |

| 1k | 6,8-dichloro, 2-propyl | 10.6 | 76 |

| 3a | 6,8-dichloro, 2-pentyl (chromone) | 5.5 | 82 |

Data sourced from references nih.govacs.org.

Monoamine Oxidase B (MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, and their inhibition is a key strategy for treating neurodegenerative and mental disorders. mdpi.com Chromanone derivatives have been developed as highly potent and selective reversible inhibitors of MAO-B. rsc.org A series of C7-substituted chromanones, in particular, showed remarkable potency, with IC50 values in the nanomolar range. rsc.org The compound 4f, with a specific substitution at the C7 position, was identified as the most potent inhibitor with an IC50 of 8.62 nM and a selectivity index of over 11,600-fold for MAO-B over MAO-A. rsc.org Molecular docking studies suggest these chromanones interact with key residues in the MAO-B active site. The chroman-4-one framework is considered a promising scaffold for novel MAO inhibitors. researchgate.net

| Compound | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 4f | 8.62 | > 11,627 |

| 5d | Not Specified | Not Specified |

Data sourced from reference rsc.org.

Acetylcholinesterase (AChE)

Acetylcholinesterase inhibitors are a primary treatment for Alzheimer's disease. bohrium.com Chromone (B188151) and chromanone analogs have demonstrated significant AChE inhibitory activity. nih.govresearchgate.net Studies on compounds like 3-cyanochromone (B1581749) revealed potent inhibition with IC50 values in the nanomolar range, comparable to the FDA-approved drug Donepezil. nih.govresearchgate.net The mechanism of inhibition for these compounds is typically non-competitive, with the inhibitors binding to an allosteric site near the peripheral anionic site (PAS) of the enzyme rather than the primary substrate-binding site. nih.govresearchgate.net This interaction is facilitated by stacking interactions, particularly with planar substituents on the chromone scaffold. researchgate.net

| Compound | AChE IC50 (nM) | Inhibition Type |

| 3-Cyanochromone (CyC) | 85.12 ± 6.70 | Non-competitive |

| 7-Amino-3-methylchromone (AMC) | 103.09 ± 11.90 | Non-competitive |

| Donepezil (Reference) | 74.13 ± 8.30 | Not Specified |

Data sourced from references nih.govresearchgate.net.

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov A series of 3-benzylidene-4-chromanone (B8775485) derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. nih.govresearchgate.netjst.go.jp The inhibitory mechanism for the most active compounds was found to be reversible and of a mixed-type. frontiersin.org Certain derivatives exhibited significantly stronger inhibitory activity than the standard drug, acarbose. frontiersin.org For instance, one flavonoid derivative showed an IC50 value of 15.71 μM, far more potent than acarbose's 658.26 μM. frontiersin.org Structure-activity relationship studies have highlighted that the presence and nature of substituents on the benzylidene moiety are crucial for potent inhibition. nih.govjst.go.jp

| Compound | α-Glucosidase IC50 (μM) | Inhibition Type |

| Compound 12 | 15 | Not Specified |

| Compound 14 | 25 | Not Specified |

| Compound 18 | 28 | Not Specified |

| Bromine-substituted flavonoid derivative (Compound 4) | 15.71 ± 0.21 | Reversible, Mixed-type |

| Acarbose (Reference) | 658.26 ± 11.48 | Not Specified |

Data sourced from references nih.govjst.go.jpfrontiersin.org.

Antimicrobial and Antifungal Activity Mechanisms in Microorganisms

Chromanone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanisms underlying these activities are multifaceted, often involving disruption of critical cellular structures and pathways.

Against fungal pathogens, particularly Candida species, chromone derivatives have shown potent inhibitory effects. mdpi.comnih.gov Four chromone-3-carbonitriles were found to be fungicidal, killing C. albicans cells completely after a short period of contact. nih.gov The mechanism of action appears to involve the inhibition of key virulence factors. These compounds markedly inhibit cell aggregation and the formation of hyphae, a crucial step for biofilm formation and pathogenicity. nih.gov At the molecular level, transcriptomic analysis revealed that the most active compound, 6-bromochromone-3-carbonitrile, downregulated the expression of genes related to hyphae formation and biofilm development (TEC1 and UME6). nih.gov Other proposed mechanisms include the inhibition of essential enzymes like cysteine synthase and key signaling proteins such as HOG1 kinase and FBA1, which are vital for fungal survival. mdpi.com Some derivatives are also thought to act by disrupting the fungal plasma membrane. semanticscholar.org

In terms of antibacterial activity, 4-chromanone derivatives have shown efficacy, particularly against Gram-positive bacteria. acs.org One of the key mechanisms involves the dissipation of the bacterial membrane potential, which disrupts cellular energy production and transport processes, ultimately leading to cell death. acs.org

| Compound Class | Organism(s) | Proposed Mechanism of Action |

| Chromone-3-carbonitriles | Candida albicans | Inhibition of cell aggregation and hypha formation; Downregulation of TEC1 and UME6 genes. nih.gov |

| Chroman-4-one derivatives | Candida albicans | Inhibition of cysteine synthase, HOG1 kinase, FBA1; Plasma membrane disruption. mdpi.comsemanticscholar.org |

| 4-Chromanone derivatives | Gram-positive bacteria | Dissipation of the staphylococcal membrane potential. acs.org |

Antioxidant Activity Investigations at the Molecular and Cellular Level

The antioxidant properties of 3,3-dimethyl-4-chromanone analogs have been investigated primarily through their ability to scavenge free radicals. The most common assay used is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test.

Studies on a series of 3-benzylidene-4-chromanone derivatives revealed that their antioxidant capacity is highly dependent on their substitution pattern. nih.govjst.go.jp A key structural feature for potent free radical scavenging activity was identified as the presence of a 3',4'-dihydroxyl (catechol) group on the benzylidene moiety. jst.go.jp Compounds containing this catechol group exhibited strong DPPH radical scavenging activity, with EC50 values in the low micromolar range. nih.govjst.go.jp In contrast, derivatives with methoxy (B1213986), monohydroxyl, or halogen substituents on the same ring showed negligible activity. jst.go.jp This demonstrates that the molecular mechanism of antioxidant activity for these compounds is directly related to the hydrogen-donating ability of the catechol hydroxyl groups, which can effectively neutralize free radicals.

| Compound (all are 3-benzylidene-4-chromanone derivatives) | Key Structural Feature | DPPH Scavenging EC50 (μM) |

| Compound 5 | Catechol moiety | 13 |

| Compound 13 | Catechol moiety | 14 |

| Compound 18 | Catechol moiety | 13 |

Molecular Basis of Inhibition of Specific Cellular Pathways

Beyond direct enzyme inhibition, chromanone derivatives have been shown to interfere with complex cellular and viral pathways, such as amyloid protein aggregation and HIV-1 replication.

Amyloid Aggregation in Cell Models

The aggregation of amyloid-β (Aβ) protein is a central event in the pathogenesis of Alzheimer's disease. nih.gov While specific studies on this compound are limited in this area, the general molecular mechanisms of Aβ aggregation inhibition by small molecules provide a framework for understanding potential actions. One established mechanism involves the direct binding and covalent modification of the Aβ peptide. nih.gov For example, the antibiotic benzylpenicillin has been shown to form a covalent bond with nucleophilic groups within the Aβ peptide, which modulates the aggregation process, inhibits the formation of mature fibrils, and suppresses Aβ-induced cytotoxicity. nih.gov This type of interaction prevents the self-assembly of Aβ monomers into toxic oligomers and larger fibrillar structures. nih.gov It is plausible that chromanone derivatives could act through similar mechanisms, binding to Aβ and altering its aggregation pathway.

HIV-1 Replication in Lymphocyte Cells

The replication cycle of the human immunodeficiency virus type 1 (HIV-1) offers multiple targets for therapeutic intervention. Chromone and chromanone derivatives have been identified as inhibitors of key viral enzymes essential for replication. One mechanism involves the inhibition of HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. elsevierpure.com Certain chromanone derivatives act as strand transfer inhibitors, moderately inhibiting this critical step in the integration process. elsevierpure.com Another molecular basis for inhibition is the targeting of HIV-1 reverse transcriptase (RT), which converts the viral RNA into DNA. The chromanone derivative 12-oxocalanolide A was identified as a nonnucleoside RT inhibitor (NNRTI), demonstrating activity against various HIV-1 strains. nih.gov This indicates that the chromanone scaffold can be adapted to block different stages of the HIV-1 life cycle within lymphocyte cells. elsevierpure.comnih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Defined Biological Targets

The extensive research into 4-chromanone analogs has led to a detailed understanding of the structure-activity relationships (SAR) for various biological activities.

Sirtuin 2 Inhibition: For SIRT2 inhibition, a clear SAR has been established. High potency requires substitution at the 2-, 6-, and 8-positions of the chroman-4-one ring. nih.govacs.org An alkyl chain of three to five carbons at the 2-position is optimal, while bulkier groups diminish activity. nih.govacs.org Furthermore, large, electron-withdrawing substituents, such as halogens (Br, Cl), at the 6- and 8-positions significantly enhance inhibitory potency. nih.govacs.org

Monoamine Oxidase B Inhibition: The SAR for MAO-B inhibition highlights the critical importance of substitutions at the C7 position of the chromanone moiety. rsc.org Specifically, the introduction of a benzyloxy group, particularly one substituted with halogens, at this position leads to exceptionally potent and selective MAO-B inhibitors. rsc.org

Antimicrobial Activity: For antibacterial activity against Gram-positive organisms, the presence of two free phenolic hydroxyl groups on the 4-chromanone and related chalcone (B49325) scaffolds is considered optimal. acs.org In the case of antifungal homoisoflavonoid derivatives, the presence of methoxy substituents at the meta position of the B-ring was found to enhance bioactivity. mdpi.com Conversely, adding alkyl or aryl carbon chains to the hydroxyl group at position 7 tends to reduce antimicrobial activity. mdpi.com

α-Glucosidase Inhibition and Antioxidant Activity: The SAR for both α-glucosidase inhibition and antioxidant activity in 3-benzylidene-4-chromanone derivatives is remarkably consistent. The single most important structural feature for high potency in both activities is the presence of a 3',4'-dihydroxyl (catechol) group on the B-ring of the benzylidene moiety. nih.govjst.go.jp This feature provides both the necessary interactions with the enzyme's active site and the chemical functionality for effective free radical scavenging. nih.govjst.go.jp

Role of 3,3 Dimethyl 4 Chromanone As a Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems and Novel Chemical Entities

The 3,3-Dimethyl-4-chromanone core serves as a foundational building block for the synthesis of a wide array of more complex heterocyclic systems. researchgate.netresearchgate.net Its structure is a key intermediate in the preparation of various organic molecules, including agents developed for therapeutic applications. tandfonline.com The strategic placement of functional groups—the C-4 carbonyl, the adjacent C-2 methylene (B1212753), and the aromatic ring—allows for a multitude of chemical transformations.

Researchers have utilized this compound to construct intricate molecular architectures, such as spirocyclic compounds and fused heterocyclic systems. For instance, the chromanone scaffold is a key component in the synthesis of spiropyrrolidines, which are N-heterocycles with recognized biological activities. researchgate.net The reactions often target the carbonyl group or the alpha-position, leveraging the inherent reactivity of the chromanone ring to forge new carbon-carbon and carbon-heteroatom bonds.

Key transformations and the resulting heterocyclic systems include:

Reactions at the Carbonyl Group: The ketone at the C-4 position is a prime site for condensation reactions, nucleophilic additions, and rearrangements, leading to the formation of hydrazones, oximes, and other C-4 modified chromanones. researchgate.net These reactions are fundamental in diversifying the core structure.

Synthesis of Spiro-heterocycles: The chromanone moiety can be elaborated into spiro compounds, where the C-3 position acts as the spiro center. This has been demonstrated in the synthesis of novel spiropyrrolidines that incorporate the thiochroman-4-one/chroman-4-one scaffold. researchgate.net

Formation of Fused Systems: Through multi-step sequences, the this compound skeleton can be annulated with other rings. This can be achieved by functionalizing the aromatic ring or by using the existing oxygen heterocycle as a template for further cyclizations.

The following table summarizes representative examples of complex structures derived from chromanone precursors, illustrating the versatility of this building block.

| Precursor Class | Reaction Type | Resulting Heterocyclic System | Significance |

| 4-Chromanones | Intramolecular Michael-type cyclization | 3,3-disubstituted 3-nitro-4-chromanones | Provides access to highly functionalized chromanones with potential antitumor activity. researchgate.net |

| 4-Chromanones | 1,3-Dipolar Cycloaddition | Spiropyrrolidines | Generates complex spiro-heterocycles with potential antimicrobial properties. researchgate.net |

| 3-Formylchromones | Condensation/Cyclization with bifunctional nucleophiles | Fused Pyridine Derivatives | Creates diverse fused heterocyclic systems by leveraging the reactivity of the C-2 position. eurjchem.com |

| 2-(allyloxy)arylaldehydes | Cascade Radical Cyclization | Chroman-4-ones | An efficient method for the primary synthesis of the chromanone scaffold itself, which can then be further modified. researchgate.net |

Scaffold for the Design and Development of Multitarget-Directed Ligands

The chromanone framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets. nih.govnih.gov This makes it an excellent starting point for the design of Multitarget-Directed Ligands (MTDLs), which are single molecules engineered to interact with several targets involved in a complex disease pathology, such as Alzheimer's disease. nih.govresearchgate.net

The this compound structure offers specific advantages as a scaffold for MTDLs:

Structural Rigidity and 3D Shape: The rigid bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, allowing for precise interactions with target proteins.

Metabolic Stability: The gem-dimethyl group at the C-3 position prevents metabolic oxidation at this site, a common liability for other chromanones. This can enhance the pharmacokinetic profile of drug candidates derived from this scaffold.

Tunable Physicochemical Properties: The core structure can be systematically modified at multiple positions to optimize its drug-like properties, including solubility, lipophilicity, and membrane permeability.

The development of MTDLs from the this compound scaffold involves the strategic introduction of various pharmacophoric elements to engage different biological targets. For example, in the context of Alzheimer's disease, functional groups could be added to inhibit acetylcholinesterase (AChE), modulate amyloid-β (Aβ) aggregation, or chelate metal ions. nih.govresearchgate.net

The table below outlines the key positions on the this compound scaffold and their potential for modification in the design of MTDLs.

| Position on Scaffold | Potential Modifications | Potential Biological Targets |

| Aromatic Ring (C-5 to C-8) | Introduction of halogens, nitro groups, amines, hydroxyls, or methoxy (B1213986) groups. | Monoamine Oxidase (MAO), Glycogen Synthase Kinase-3β (GSK-3β), Metal Chelation. researchgate.net |

| C-2 Position | Alkylation, arylation, or introduction of amine-containing side chains. | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE). nih.gov |

| C-4 Carbonyl Group | Conversion to oximes, hydrazones, or Schiff bases; reductive amination. | Can modulate overall polarity and hydrogen bonding capacity to interact with various enzyme active sites. researchgate.net |

| C-3 Gem-Dimethyl Group | - | Provides steric bulk and enhances lipophilicity and metabolic stability, influencing ligand binding and pharmacokinetics. tandfonline.com |

Emerging Research Areas and Potential Unexplored Reactivities

While this compound is established as a useful precursor, its full potential in organic synthesis and medicinal chemistry remains an active area of investigation.

Emerging Research Areas:

Novel Therapeutic Applications: The broader chromanone class has shown a wide range of biological activities, including anticancer, antiviral (including anti-HIV), antioxidant, and anti-inflammatory properties. researchgate.netnih.gov An emerging area is the exploration of this compound derivatives as selective inhibitors of specific enzyme families, such as sirtuins (e.g., SIRT2), which are implicated in aging and metabolic diseases. acs.org Furthermore, its potential as a scaffold for developing new anti-leishmanial or other anti-parasitic agents is an area of growing interest. nih.gov

Photoredox Catalysis: The application of visible-light-driven reactions to functionalize the chromanone core is a promising modern synthetic strategy. researchgate.net This could enable novel C-H functionalization reactions on the aromatic ring or at the C-2 position under mild conditions, providing access to derivatives that are difficult to synthesize using traditional methods.

Asymmetric Synthesis: Developing enantioselective methods to functionalize the C-2 position of the this compound scaffold would open avenues to chiral molecules with potentially distinct biological activities. This is particularly relevant for creating compounds that can interact stereoselectively with chiral biological targets like enzymes and receptors.

Potential Unexplored Reactivities:

C-H Activation: Direct C-H activation and functionalization of the aromatic ring or the C-2 methylene group, without the need for pre-installed directing groups, represents a significant area for exploration. Such methods would provide a more atom-economical route to novel analogues.

Ring-Rearrangement and Expansion Reactions: The strained heterocyclic ring could be susceptible to novel rearrangement or ring-expansion reactions under specific catalytic conditions (e.g., Lewis or Brønsted acid catalysis). This could lead to the formation of entirely new heterocyclic scaffolds, such as benzoxazepine derivatives.

Multicomponent and Cascade Reactions: Designing one-pot multicomponent or cascade reactions that utilize this compound as a key component could dramatically increase synthetic efficiency. Such reactions could rapidly generate molecular complexity by forming multiple bonds and stereocenters in a single operation, building upon the known utility of related chromones in such transformations. eurjchem.comresearchgate.net

The continued exploration of these emerging areas and novel reactivities will undoubtedly solidify the role of this compound as a privileged and highly versatile building block in advanced organic synthesis.

Q & A

Basic: What are reliable synthetic routes for 3,3-Dimethyl-4-chromanone, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves multi-step protocols starting from substituted hydroxyacetophenones or benzaldehydes. For example, outlines a three-step synthesis from 2-hydroxyacetophenone and 4-methylbenzaldehyde, including Claisen-Schmidt condensation, cyclization, and crystallization . To ensure purity:

- Crystallization : Use solvent systems like ethanol/water for recrystallization to remove unreacted intermediates .

- Chromatography : Confirm purity via HPLC or TLC, as described for structurally similar chromanones in , which employs reversed-phase HPLC with UV detection .

Advanced: How can molecular dynamics (MD) simulations optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

MD simulations can model solvent effects, transition states, and steric hindrance caused by the 3,3-dimethyl substituents. highlights MD studies on chromanone analogs (e.g., 5-Methoxy-2,2-dimethylchroman-4-one) to predict reaction kinetics and solvent interactions . Key steps:

- Parameterization : Use force fields (e.g., AMBER) to model van der Waals and electrostatic interactions.

- Validation : Compare simulated activation energies with experimental data from cyclization reactions (e.g., ) to refine computational models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR are essential for confirming the chromanone scaffold and substituents. provides a template for analyzing complex chromanones, where aromatic protons appear at δ 6.5–7.5 ppm and carbonyl carbons at ~180 ppm .

- X-ray Crystallography : Resolve structural ambiguities (e.g., ring conformation) via single-crystal X-ray diffraction, as demonstrated for 3-Methyl-4H-chromen-4-one in .

Advanced: How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in reported biological activities (e.g., anti-tumor vs. antioxidant effects) may arise from:

- Structural Modifications : Small changes in substituents (e.g., methoxy vs. hydroxy groups) significantly alter activity, as seen in for 3,5-Dihydroxy-4',7-dimethoxyflavone .

- Assay Conditions : Standardize cell lines and dose ranges. For example, notes that 3-Benzyl-5,7-dimethoxychroman-4-ol exhibits variable cytotoxicity depending on cell type .

- Computational Validation : Use QSAR models to correlate substituent electronegativity with activity trends .

Basic: What are common intermediates in this compound synthesis, and how are they characterized?

Methodological Answer:

- Intermediate Isolation : 3-Benzylidenechromanones (e.g., from Claisen-Schmidt condensation) are key precursors, as shown in .